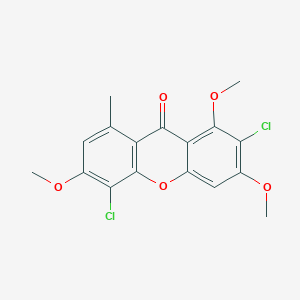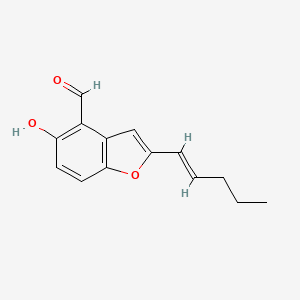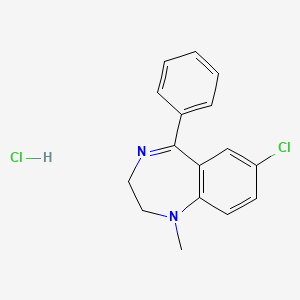![molecular formula C10H14O B1252823 2,6,6-TRIMETHYLBICYCLO[3.2.0]HEPTA-2-ENE-7-ONE CAS No. 4613-37-0](/img/structure/B1252823.png)
2,6,6-TRIMETHYLBICYCLO[3.2.0]HEPTA-2-ENE-7-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylbicyclo[3.2.0]hepta-2-ene-7-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the compound can be synthesized from 2,6,6-trimethylcyclohexanone through a series of reactions including oxidation and cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,6,6-Trimethylbicyclo[3.2.0]hepta-2-ene-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
2,6,6-Trimethylbicyclo[3.2.0]hepta-2-ene-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma.
Mecanismo De Acción
The mechanism of action of 2,6,6-Trimethylbicyclo[3.2.0]hepta-2-ene-7-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one: This compound shares a similar bicyclic structure but differs in the position of the double bond.
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene:
Propiedades
Número CAS |
4613-37-0 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one |
InChI |
InChI=1S/C10H14O/c1-6-4-5-7-8(6)9(11)10(7,2)3/h4,7-8H,5H2,1-3H3 |
Clave InChI |
JVEJBTZZORGEKF-UHFFFAOYSA-N |
SMILES |
CC1=CCC2C1C(=O)C2(C)C |
SMILES canónico |
CC1=CCC2C1C(=O)C2(C)C |
Sinónimos |
filifolone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6E)-2-(ethylsulfonyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1252751.png)


![1-O-[(E)-hexadecen-1-yl]-sn-glycerol](/img/structure/B1252755.png)





![(1S,2R,4R,5S,7S,11S,15R,16S)-15-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B1252764.png)
